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molecular formula C8H4ClN3O2 B117968 4-Chloro-6-nitroquinazoline CAS No. 19815-16-8

4-Chloro-6-nitroquinazoline

Cat. No. B117968
M. Wt: 209.59 g/mol
InChI Key: LZOSFEDULGODDH-UHFFFAOYSA-N
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Patent
US08461166B2

Procedure details

In brief, 2-aminobezoic acid substituted by a reactive group (G in Scheme 3), is reacted with formamide, at 160° C., for 3 hours. The resulting 4-hydroxyquinazolinesubstituted by the reactive group is then reacted with a mixture of nitric acid and sulfuric acid, to thereby obtain 4-hydroxy-6-nitroquinazoline substituted by the reactive group. The reactive 4-hydroxy-6-nitroquinazoline is thereafter reacted with thionyl chloride, so as to obtain 4-chloro-6-nitroquinazoline substituted by a reactive group. In these compounds, the nitro group serves as a first reactive group and G is a second reactive group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1C(O)=O.C(N)=O.[N+]([O-])(O)=O.S(=O)(=O)(O)O.O[C:24]1[C:33]2[C:28](=[CH:29][CH:30]=[C:31]([N+:34]([O-:36])=[O:35])[CH:32]=2)[N:27]=[CH:26][N:25]=1.S(Cl)([Cl:39])=O>>[Cl:39][C:24]1[C:33]2[C:28](=[CH:29][CH:30]=[C:31]([N+:34]([O-:36])=[O:35])[CH:32]=2)[N:27]=[CH:26][N:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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